4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate
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Overview
Description
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroquinoline and phenyl acetate derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions using a suitable catalyst. Commonly used catalysts include Lewis acids such as zinc bromide (ZnBr2) or palladium(II) acetate.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted quinoline derivatives
Scientific Research Applications
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is studied for its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE can be compared with other similar compounds such as:
4-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL)PHENYL METHYL ETHER: This compound has a similar structure but differs in the functional group attached to the phenyl ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H17NO3 |
---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)22-16-10-8-15(9-11-16)18(21)19-12-4-6-14-5-2-3-7-17(14)19/h2-3,5,7-11H,4,6,12H2,1H3 |
InChI Key |
ZVJVFOPIJNWPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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